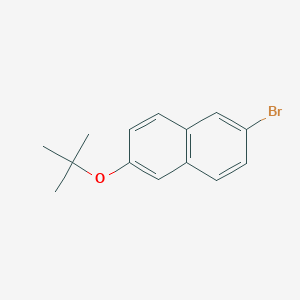
2-Bromo-6-(tert-butoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(tert-butoxy)naphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of a bromine atom at the 6th position and a tert-butoxy group at the 2nd position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(tert-butoxy)naphthalene typically involves the bromination of 2-t-butyloxynaphthalene. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(tert-butoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-t-butyloxynaphthalene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Reduction Reactions: The major product is 2-t-butyloxynaphthalene.
Scientific Research Applications
2-Bromo-6-(tert-butoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(tert-butoxy)naphthalene involves its interaction with specific molecular targets. The bromine atom and tert-butoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-naphthol
- 2-Bromo-6-butoxynaphthalene
- 6-Bromo-2-tetralone
Uniqueness
2-Bromo-6-(tert-butoxy)naphthalene is unique due to the presence of both a bromine atom and a tert-butoxy group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H15BrO |
|---|---|
Molecular Weight |
279.17 g/mol |
IUPAC Name |
2-bromo-6-[(2-methylpropan-2-yl)oxy]naphthalene |
InChI |
InChI=1S/C14H15BrO/c1-14(2,3)16-13-7-5-10-8-12(15)6-4-11(10)9-13/h4-9H,1-3H3 |
InChI Key |
RHEZYSUAEBMARA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
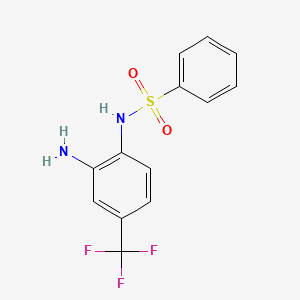

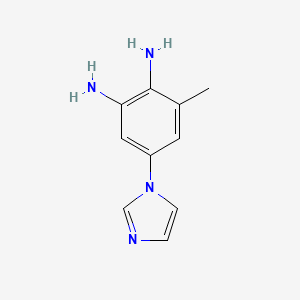
![1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8421060.png)
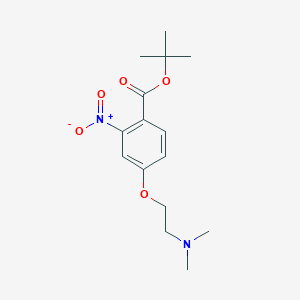
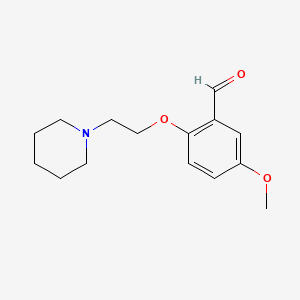
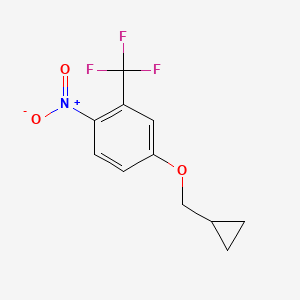
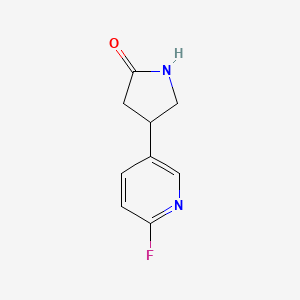
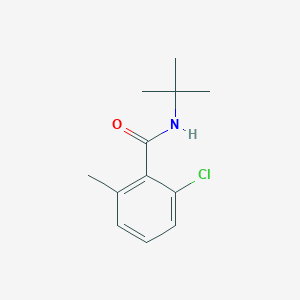
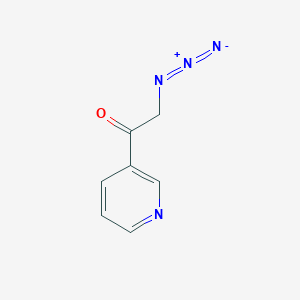
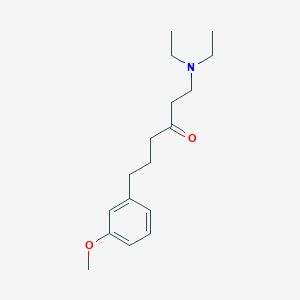
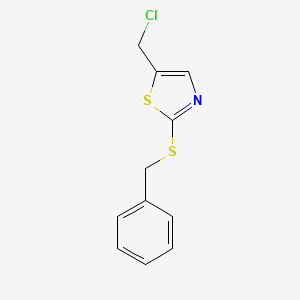

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]methylmorpholine](/img/structure/B8421144.png)
